molecular formula C20H11F3O2 B14180234 (2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone] CAS No. 928790-51-6

(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone]

Katalognummer: B14180234
CAS-Nummer: 928790-51-6
Molekulargewicht: 340.3 g/mol
InChI-Schlüssel: BYCCVPLPOTZARV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone] is an organic compound with the molecular formula C20H12F2O2. It is a derivative of benzophenone, where the phenyl groups are substituted with fluorine atoms. This compound is known for its applications in various fields, including materials science and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone] typically involves the reaction of fluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone] has several scientific research applications:

    Materials Science: Used in the synthesis of high-performance polymers and materials with unique optical properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

    Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of (2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone] involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The ketone groups can form hydrogen bonds and interact with nucleophiles, facilitating various transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone] is unique due to its specific substitution pattern and the presence of multiple fluorine atoms. This gives it distinct chemical and physical properties, making it valuable in various applications .

Eigenschaften

CAS-Nummer

928790-51-6

Molekularformel

C20H11F3O2

Molekulargewicht

340.3 g/mol

IUPAC-Name

[3-fluoro-4-(2-fluorobenzoyl)phenyl]-(2-fluorophenyl)methanone

InChI

InChI=1S/C20H11F3O2/c21-16-7-3-1-5-13(16)19(24)12-9-10-15(18(23)11-12)20(25)14-6-2-4-8-17(14)22/h1-11H

InChI-Schlüssel

BYCCVPLPOTZARV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)C(=O)C3=CC=CC=C3F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.